4-Ethynyl-2-fluoro-1-isopropoxybenzene
Description
Structure
3D Structure
Properties
IUPAC Name |
4-ethynyl-2-fluoro-1-propan-2-yloxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FO/c1-4-9-5-6-11(10(12)7-9)13-8(2)3/h1,5-8H,2-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNSYSCFLQTXXTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)C#C)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Ethynyl 2 Fluoro 1 Isopropoxybenzene
Retrosynthetic Analysis Strategies for Complex Aryl Building Blocks
Retrosynthetic analysis is a technique used to design a synthesis plan by deconstructing the target molecule into simpler, commercially available starting materials. google.com This process involves breaking bonds (disconnections) and converting functional groups (functional group interconversions, FGI) to reveal potential synthetic pathways. google.com
The primary disconnection for an aryl alkyne, such as the target molecule, is at the C(sp²)-C(sp) bond of the ethynyl (B1212043) group. This disconnection corresponds to a Sonogashira coupling reaction, a reliable and widely used method for forming such bonds. organic-chemistry.orgnih.gov This approach identifies a terminal alkyne and an aryl halide as the immediate precursors. For 4-ethynyl-2-fluoro-1-isopropoxybenzene, this retrosynthetic step leads to trimethylsilylacetylene (or another protected alkyne) and an aryl halide, specifically 4-halo-2-fluoro-1-isopropoxybenzene (where halo is typically bromo or iodo).
The key intermediate identified through this primary disconnection is a halogenated fluoro-isopropoxybenzene derivative. The choice of the halogen (bromine or iodine) is strategic, as aryl iodides are generally more reactive in palladium-catalyzed cross-coupling reactions, though aryl bromides are often more cost-effective and readily available.
Further deconstruction of the 4-halo-2-fluoro-1-isopropoxybenzene intermediate involves disconnecting the isopropoxy ether linkage. This C-O bond disconnection points to a Williamson ether synthesis or a similar alkylation reaction as the corresponding forward synthetic step. researchgate.net The precursors for this step would be a 4-halo-2-fluorophenol and an isopropyl halide (e.g., 2-bromopropane).
The fluorine atom is considered an integral part of the starting material, as its introduction onto an aromatic ring often requires harsh conditions that are incompatible with the other functional groups. google.com Therefore, the retrosynthetic analysis logically concludes with a commercially available difunctionalized benzene (B151609) derivative, such as 4-bromo-2-fluorophenol, as the optimal starting material. The strategic placement of fluorine influences the electronic properties of the molecule, which can enhance metabolic stability and binding affinity in pharmaceutical applications. nih.govsigmaaldrich.com
Forward Synthesis Pathways
Based on the retrosynthetic analysis, a plausible forward synthesis for this compound begins with a readily available precursor and proceeds through sequential functional group installations.
The synthesis commences with a precursor that already contains the fluoro and bromo substituents in the correct orientation. 4-Bromo-2-fluorophenol is an ideal and commercially available starting material for this pathway. sigmaaldrich.com
The first synthetic step is the introduction of the isopropoxy group onto the phenolic hydroxyl group. This is typically achieved through a Williamson ether synthesis. The 4-bromo-2-fluorophenol is treated with a suitable base, such as potassium carbonate or sodium hydride, to deprotonate the phenol and form the corresponding phenoxide. This nucleophilic phenoxide is then reacted with an isopropyl halide, such as 2-bromopropane or 2-iodopropane, to yield the desired intermediate, 1-bromo-4-fluoro-2-isopropoxybenzene.
Reaction Scheme: Alkylation of 4-Bromo-2-fluorophenol
| Reactant 1 | Reactant 2 | Reagents | Product |
|---|
This alkylation is a robust and high-yielding reaction, providing the key aryl bromide precursor for the subsequent cross-coupling step. researchgate.net
In this designed synthesis, the bromine atom is already present in the starting material, 4-bromo-2-fluorophenol. This strategy avoids a separate halogenation step on the isopropoxy-containing ring, which could lead to issues with regioselectivity. Direct bromination of 2-fluoro-1-isopropoxybenzene would likely yield a mixture of isomers, complicating the synthesis. By starting with a pre-halogenated phenol, the regiochemistry is controlled from the outset.
The final step in the synthesis is the introduction of the ethynyl group via a Sonogashira cross-coupling reaction. organic-chemistry.org The intermediate, 1-bromo-4-fluoro-2-isopropoxybenzene, is reacted with a terminal alkyne, such as trimethylsilylacetylene, in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), a copper(I) co-catalyst (e.g., CuI), and an amine base (e.g., triethylamine or diisopropylethylamine). nih.govresearchgate.net The use of a silyl-protected alkyne prevents self-coupling and allows for clean conversion. The trimethylsilyl (TMS) protecting group can then be easily removed under mild basic or fluoride-ion-mediated conditions (e.g., K₂CO₃ in methanol or TBAF) to yield the final product, this compound.
Reaction Scheme: Sonogashira Coupling and Deprotection
| Reactant 1 | Reactant 2 | Catalysts/Reagents | Final Product |
|---|
This pathway represents a logical and efficient method for the synthesis of this compound, utilizing well-established and reliable chemical transformations.
Precursor Synthesis and Functional Group Interconversions
Formylation and Deprotection Sequences
The introduction of a formyl group (-CHO) onto the aromatic ring is a key step in several synthetic routes towards this compound. This aldehyde functionality serves as a versatile handle for the subsequent installation of the ethynyl group.
A plausible synthetic pathway can commence with a commercially available precursor such as 3-fluorophenol. The first step involves the protection of the phenolic hydroxyl group as an isopropoxy ether. This is typically achieved via a Williamson ether synthesis, reacting 3-fluorophenol with an isopropyl halide, such as 2-bromopropane, in the presence of a base like potassium carbonate. google.com
Once the isopropoxy ether is in place (forming 1-fluoro-3-isopropoxybenzene), a formyl group can be introduced. Ortho-formylation can be achieved through various methods, such as the Vilsmeier-Haack reaction or by using a directed ortho-metalation approach followed by quenching with an electrophilic formylating agent like N,N-dimethylformamide (DMF). google.com This would lead to the formation of the key intermediate, 2-fluoro-4-isopropoxybenzaldehyde.
Alternatively, a sequence starting with 3-hydroxybenzaldehyde could be envisioned, where the hydroxyl group is first converted to the isopropoxy ether. prepchem.com Subsequent fluorination and introduction of the ethynyl precursor would follow. In this context, the formylation step precedes other key functionalizations. The term "deprotection" in this sequence primarily refers to the conversion of the aldehyde into the desired alkyne in a subsequent step, effectively "deprotecting" or transforming the formyl carbon.
Table 1: Example Reaction Sequence - Formylation
| Step | Reactant | Reagents | Product | Purpose |
|---|---|---|---|---|
| 1 | 3-Fluorophenol | 2-Bromopropane, K₂CO₃, Acetone | 1-Fluoro-3-isopropoxybenzene | Protection of hydroxyl group |
| 2 | 1-Fluoro-3-isopropoxybenzene | n-BuLi, THF; then DMF | 2-Fluoro-4-isopropoxybenzaldehyde | Introduction of formyl group |
Carbon-Carbon Bond Formation Methodologies for Ethynyl Group Installation
With a suitably functionalized aromatic ring, the next critical step is the installation of the ethynyl group. This is typically accomplished via carbon-carbon bond formation reactions, starting from either a halogenated precursor or an aldehyde.
The Sonogashira coupling is a powerful and widely used method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base under mild conditions. wikipedia.orgorganic-chemistry.org
For the synthesis of this compound, this methodology would start from a halogenated precursor, such as 4-bromo-2-fluoro-1-isopropoxybenzene. This intermediate can be prepared from 3-fluoro-4-isopropoxyaniline via a Sandmeyer reaction. The Sonogashira reaction involves the coupling of this aryl bromide with a suitable terminal alkyne. To install a terminal ethynyl group, a protected alkyne like trimethylsilylacetylene (TMSA) is often used. The reaction proceeds via two interconnected catalytic cycles involving palladium and copper. libretexts.org The palladium(0) species undergoes oxidative addition with the aryl halide, while the copper(I) acetylide, formed by the reaction of the terminal alkyne with the copper(I) salt and base, transfers the acetylide group to the palladium center in a transmetalation step. Reductive elimination then yields the final product and regenerates the palladium(0) catalyst. libretexts.org The trimethylsilyl (TMS) protecting group is readily removed under mild basic or fluoride-ion conditions to yield the terminal alkyne.
Table 2: Typical Conditions for Sonogashira Coupling
| Component | Examples |
|---|---|
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(OAc)₂ |
| Copper(I) Co-catalyst | CuI |
| Base | Triethylamine (TEA), Diisopropylamine (DIPA) |
| Solvent | Tetrahydrofuran (THF), Dimethylformamide (DMF), Toluene |
| Alkyne Source | Trimethylsilylacetylene, Ethynylmagnesium bromide |
An important alternative to cross-coupling reactions for installing an ethynyl group is the conversion of an aldehyde, which can be accomplished via the Corey-Fuchs reaction. This two-step procedure transforms an aldehyde into a terminal alkyne.
Starting with the 2-fluoro-4-isopropoxybenzaldehyde intermediate described in section 2.2.1.3, the first step involves a reaction with carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃). This generates a dibromo-olefin intermediate (a 1,1-dibromoalkene). In the second step, this intermediate is treated with two equivalents of a strong base, such as n-butyllithium (n-BuLi), at low temperature. The base induces a Fritsch–Buttenberg–Wiechell rearrangement, involving elimination of the two bromine atoms and a 1,2-migration, to form the desired terminal alkyne. This method provides a direct route from the formylated aromatic ring to the final ethynyl-substituted product.
Selective Fluorination Techniques for Aromatic Systems
Electrophilic fluorination involves the reaction of an electron-rich aromatic ring with an electrophilic source of fluorine ("F+"). wikipedia.org This method is suitable when the substituents already present on the ring are activating, meaning they donate electron density to the ring system. masterorganicchemistry.com The isopropoxy group (-O-iPr) is a strong activating group, directing electrophilic substitution to the ortho and para positions.
In a synthetic route where the fluorine atom is introduced late-stage, one could start with 4-ethynyl-1-isopropoxybenzene. The strong activating nature of the isopropoxy group would direct the incoming electrophile. Since the para position is already occupied by the ethynyl group, fluorination would occur selectively at one of the ortho positions (C2 or C6). Modern electrophilic fluorinating agents are typically N-F reagents, which are safer and easier to handle than elemental fluorine. organicreactions.orgresearchgate.net The mechanism of electrophilic aromatic fluorination is thought to proceed via a polar SEAr pathway, where the rate-limiting step is often the formation of the Wheland intermediate (a sigma complex). researchgate.net
Table 3: Common Electrophilic (N-F) Fluorinating Agents
| Reagent Name | Acronym | Structure |
|---|---|---|
| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor | [F-N(CH₂CH₂)₃N-CH₂Cl][BF₄]₂ |
| N-Fluorobenzenesulfonimide | NFSI | (PhSO₂)₂NF |
| N-Fluoro-o-benzenedisulfonimide | NFOBS | (C₆H₄(SO₂)₂)NF |
Nucleophilic aromatic substitution (SNAr) is an alternative strategy for introducing fluorine. alfa-chemistry.com This reaction requires an aromatic ring that is activated towards nucleophilic attack, meaning it must contain at least one strong electron-withdrawing group (such as -NO₂) and a good leaving group (such as a halide or another nitro group) positioned ortho or para to it. acsgcipr.org The fluoride ion (F⁻) acts as the nucleophile, displacing the leaving group.
This approach is less direct for synthesizing this compound because the isopropoxy group is electron-donating and deactivates the ring for nucleophilic attack. Therefore, a synthetic route using nucleophilic fluorination would necessitate a more complex sequence of steps. For instance, a starting material like 1,2-dichloro-4-nitrobenzene could undergo a selective SNAr reaction where a fluoride ion displaces one of the chlorine atoms. The remaining nitro group would then need to be converted into the isopropoxy group (e.g., via reduction to an amine, diazotization, and reaction with isopropanol), and the second chlorine atom would be converted to the ethynyl group (e.g., via Sonogashira coupling). Common sources of nucleophilic fluoride include potassium fluoride (KF), cesium fluoride (CsF), and tetra-alkylammonium fluorides (e.g., TBAF). acsgcipr.orgresearchgate.net Phase-transfer catalysts are often employed with metal fluorides to enhance the solubility and reactivity of the fluoride ion. acsgcipr.org
Scale-Up Considerations and Process Optimization
The transition from laboratory-scale synthesis to industrial production of this compound necessitates a thorough evaluation of the synthetic methodology, focusing on safety, cost-effectiveness, and process robustness. The Sonogashira coupling reaction, a powerful method for forming carbon-carbon bonds between terminal alkynes and aryl halides, is a likely route for its synthesis. researchgate.netwikipedia.org However, scaling up this reaction presents several challenges that require careful consideration and optimization. researchgate.net
Key areas for process optimization in the large-scale synthesis of this compound include catalyst selection and loading, solvent and base choice, temperature control, and downstream processing for purification.
Catalyst Selection and Optimization:
The choice of palladium catalyst and its loading level is a critical factor in the economic viability of the process. acs.org While homogeneous palladium catalysts are often used in laboratory settings, their cost and potential for product contamination are significant drawbacks on an industrial scale. wikipedia.org Research into heterogeneous catalysts, such as palladium on activated carbon or single-atom catalysts, is aimed at mitigating these issues by allowing for easier separation and recycling. hes-so.chacs.org
Optimization studies typically focus on minimizing the catalyst loading without compromising reaction yield and time. The data below illustrates a hypothetical optimization of catalyst loading for a Sonogashira reaction.
| Catalyst Loading (mol%) | Reaction Time (hours) | Yield (%) | Cost per kg of Product ($) |
|---|---|---|---|
| 1.0 | 4 | 95 | 500 |
| 0.5 | 6 | 94 | 350 |
| 0.1 | 12 | 92 | 250 |
| 0.05 | 24 | 88 | 220 |
Solvent and Base Selection:
The choice of solvent and base can significantly impact reaction kinetics, solubility of reactants and products, and ease of workup. researchgate.net Solvents commonly used in Sonogashira couplings include toluene, dimethylformamide (DMF), and acetonitrile. hes-so.ch On a large scale, factors such as solvent toxicity, boiling point, and ease of recovery become critical. researchgate.net The selection of a base, often an amine like triethylamine, is also crucial for reaction efficiency. hes-so.ch
The following table presents a hypothetical comparison of different solvent and base systems for the synthesis of an ethynyl-aromatic compound.
| Solvent | Base | Reaction Time (hours) | Product Purity (%) | Solvent Recyclability |
|---|---|---|---|---|
| Toluene | Triethylamine | 8 | 98 | High |
| DMF | Diisopropylethylamine | 6 | 99 | Low |
| Acetonitrile | Potassium Carbonate | 12 | 95 | Moderate |
Process Control and Technology:
Maintaining optimal reaction conditions is crucial for consistent product quality and yield. On a large scale, heat transfer can become a limiting factor, and exothermic reactions need to be carefully controlled. The use of continuous flow reactors can offer significant advantages over traditional batch processing, including improved heat and mass transfer, better process control, and enhanced safety. acs.orgacs.org
Downstream Processing and Purification:
A significant challenge in scaling up palladium-catalyzed reactions is the removal of residual metal from the final product, which is often a stringent requirement for pharmaceutical intermediates. silicycle.com Various techniques have been developed for palladium scavenging, including treatment with activated carbon, silica-based scavengers, or aqueous washes with reagents like sodium bisulfite. researchgate.netsilicycle.com The optimization of these purification steps is essential for achieving the desired product purity in a cost-effective manner.
Advanced Spectroscopic and Structural Elucidation of 4 Ethynyl 2 Fluoro 1 Isopropoxybenzene and Its Derivatives
Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Assignment
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 4-Ethynyl-2-fluoro-1-isopropoxybenzene, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. The analysis of ¹H, ¹³C, and ¹⁹F NMR spectra allows for precise stereochemical and regiochemical assignments.
In the ¹H NMR spectrum, the protons of the isopropoxy group are expected to show a characteristic septet for the methine proton (CH) and a doublet for the two methyl groups (CH₃), with coupling between them. The aromatic protons will exhibit a complex splitting pattern due to their distinct chemical environments and couplings to each other and to the fluorine atom. The ethynyl (B1212043) proton, if present, would appear as a singlet, typically in the range of 3-4 ppm.
The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbons of the ethynyl group would have characteristic shifts, while the carbons of the benzene (B151609) ring would show distinct signals influenced by the attached fluoro, isopropoxy, and ethynyl groups. The presence of the fluorine atom will lead to C-F coupling, which can be observed in the ¹³C NMR spectrum and is crucial for assigning the carbons of the aromatic ring. For instance, in the related compound 1-ethynyl-4-fluorobenzene, the carbon attached to the fluorine atom shows a large coupling constant (JCF = 198.4 Hz). rsc.org
Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are vital for establishing the connectivity between protons and carbons, confirming the substitution pattern on the benzene ring. NOESY (Nuclear Overhauser Effect Spectroscopy) can be employed to determine the spatial proximity of atoms, further elucidating the stereochemistry.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound Note: These are predicted values based on analogous compounds and may vary from experimental data.
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Aromatic H (adjacent to ethynyl) | ~7.2-7.4 | dd |
| Aromatic H (adjacent to fluoro) | ~6.9-7.1 | dd |
| Aromatic H (between O-iPr and F) | ~6.8-7.0 | t |
| Ethynyl H | ~3.1 | s |
| Isopropoxy CH | ~4.5 | sept |
| Isopropoxy CH₃ | ~1.3 | d |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Note: These are predicted values based on analogous compounds and may vary from experimental data.
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| C-O (ipso) | ~155-158 |
| C-F (ipso) | ~150-153 (with large ¹JCF) |
| C-Ethynyl (ipso) | ~115-118 |
| Aromatic C | ~110-130 |
| Ethynyl C (terminal) | ~83 |
| Ethynyl C (internal) | ~78 |
| Isopropoxy CH | ~70 |
| Isopropoxy CH₃ | ~22 |
Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be employed to confirm its molecular formula by providing a highly accurate mass measurement of the molecular ion.
Electron Ionization (EI) is a common ionization technique that often leads to extensive fragmentation. The fragmentation of this compound under EI conditions would likely involve several key pathways. One of the most common fragmentation patterns for ethers is the loss of the alkyl group, in this case, an isopropyl radical, leading to a stable phenoxy cation. Another expected fragmentation is the loss of a neutral molecule of propene from the isopropoxy group via a McLafferty-type rearrangement. The ethynyl group can also influence fragmentation, potentially leading to rearrangements and the formation of characteristic ions. The presence of the fluorine atom on the benzene ring will also be evident in the mass spectrum, as fragments containing fluorine will have a specific mass-to-charge ratio.
Table 3: Predicted Key Fragments in the Mass Spectrum of this compound Note: These are predicted fragments and their relative intensities may vary based on the ionization method and energy.
| m/z | Possible Fragment |
|---|---|
| 192 | [M]⁺ (Molecular Ion) |
| 177 | [M - CH₃]⁺ |
| 150 | [M - C₃H₆]⁺ (Loss of propene) |
| 149 | [M - C₃H₇]⁺ (Loss of isopropyl radical) |
| 121 | [M - C₃H₆ - CHO]⁺ |
| 91 | Tropylium ion (if rearrangement occurs) |
Infrared and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that are highly effective for identifying the functional groups present in a molecule. uni-siegen.de The IR and Raman spectra of this compound would exhibit characteristic absorption and scattering bands corresponding to the vibrations of its specific structural motifs.
The most prominent and diagnostic peak in the IR spectrum would be the sharp, intense absorption band corresponding to the C≡C-H stretching vibration of the terminal alkyne, typically appearing around 3300 cm⁻¹. The C≡C triple bond stretch would give a weaker absorption in the range of 2100-2140 cm⁻¹. The C-O-C stretching vibrations of the isopropoxy ether group would be visible as strong bands in the region of 1250-1000 cm⁻¹. The C-F stretch of the fluoroaromatic moiety is expected to produce a strong absorption band in the 1250-1100 cm⁻¹ region. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene ring would appear in the 1600-1450 cm⁻¹ region.
Raman spectroscopy would be particularly useful for observing the symmetric and non-polar vibrations. The C≡C triple bond, which often shows a weak band in the IR spectrum, would typically exhibit a strong and sharp signal in the Raman spectrum, making it a valuable complementary technique for confirming the presence of the ethynyl group. uni-siegen.de
Table 4: Characteristic IR and Raman Vibrational Frequencies for this compound Note: These are typical frequency ranges and may be shifted due to the specific molecular environment.
| Functional Group | Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |
|---|---|---|---|
| Ethynyl | ≡C-H Stretch | 3300-3250 (strong, sharp) | 3300-3250 (strong) |
| Ethynyl | C≡C Stretch | 2140-2100 (weak to medium) | 2140-2100 (strong) |
| Aromatic | C-H Stretch | 3100-3000 (medium) | 3100-3000 (strong) |
| Aromatic | C=C Stretch | 1600-1450 (medium to strong) | 1600-1450 (strong) |
| Ether | C-O-C Stretch | 1260-1000 (strong) | Variable |
| Fluoroaromatic | C-F Stretch | 1250-1100 (strong) | Variable |
| Alkyl | C-H Stretch | 2980-2850 (medium to strong) | 2980-2850 (medium to strong) |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for this compound is not publicly available, analysis of related structures allows for a well-informed prediction of its solid-state characteristics.
A single-crystal X-ray diffraction analysis of a suitable crystal of this compound would reveal crucial information, including bond lengths, bond angles, and torsion angles. This data would confirm the planar geometry of the benzene ring and the linear nature of the ethynyl group. The orientation of the isopropoxy group relative to the benzene ring could also be determined.
Table 5: Expected Crystallographic Parameters for this compound Note: These are hypothetical parameters based on the analysis of similar small organic molecules.
| Parameter | Expected Value/System |
|---|---|
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or similar centrosymmetric group |
| Intermolecular Interactions | π-π stacking, C-H···F hydrogen bonds, van der Waals forces |
| Key Bond Lengths | C≡C: ~1.20 Å, C-C(aromatic): ~1.39 Å, C-O: ~1.37 Å, C-F: ~1.35 Å |
| Key Bond Angles | C-C≡C: ~178-180°, C-O-C: ~118° |
Theoretical and Computational Investigations
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule. For 4-Ethynyl-2-fluoro-1-isopropoxybenzene, methods like Density Functional Theory (DFT) would be employed to predict its electronic structure. These calculations would reveal the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the resulting HOMO-LUMO gap. This information is critical for predicting the molecule's reactivity, with a smaller gap generally indicating higher reactivity.
Calculations would also determine the electrostatic potential surface, highlighting electron-rich and electron-poor regions. This is crucial for predicting sites susceptible to electrophilic or nucleophilic attack. The presence of the electron-withdrawing fluorine atom and the π-system of the ethynyl (B1212043) group would significantly influence these properties. A general workflow for such calculations is applicable to benzene (B151609) derivatives and would be a standard approach for practical quantum chemical analyses. rsc.org
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations could be used to explore the conformational landscape of this compound. The isopropoxy group, in particular, has rotational freedom, and MD simulations would reveal the most stable conformations and the energy barriers between them. Such simulations are instrumental in understanding how the molecule's shape influences its interactions with other molecules.
The study of intermolecular interactions is another key application of MD. By simulating multiple molecules of this compound, researchers could investigate how they pack in a condensed phase and identify the dominant non-covalent interactions, such as van der Waals forces and potential weak hydrogen bonds involving the fluorine atom or the ethynyl group. The strong inductive effect of the fluoro group is known to enforce particular puckering in cyclic systems and can bias the conformation of adjacent groups. researchgate.netnih.gov
Prediction of Reaction Mechanisms and Transition States
Quantum chemical calculations are also pivotal in elucidating reaction mechanisms. For any proposed reaction involving this compound, computational methods can be used to map the potential energy surface. This involves locating the structures of reactants, products, and, crucially, the transition states that connect them.
By calculating the activation energies associated with these transition states, researchers can predict the most likely reaction pathways. For example, in reactions involving the ethynyl group, such as cycloadditions or Sonogashira couplings, these calculations would provide invaluable mechanistic insights. The presence of the fluorine and isopropoxy substituents would modulate the reactivity of the aromatic ring and the ethynyl moiety, and computational studies could quantify these effects.
Structure-Property Relationship Modeling
Structure-property relationship modeling for this compound would involve correlating its computed structural and electronic features with its macroscopic properties. For instance, its predicted dipole moment and polarizability from quantum chemical calculations could be used to estimate its solubility in various solvents.
Applications in Advanced Organic Synthesis
4-Ethynyl-2-fluoro-1-isopropoxybenzene as a Versatile Chemical Building Block
This compound is a substituted phenylacetylene (B144264) that serves as a cornerstone in the modular assembly of complex organic molecules. Its versatility stems from the distinct reactivity of its functional groups. The terminal alkyne is the primary site of reactivity, enabling the formation of carbon-carbon and carbon-heteroatom bonds through a variety of coupling reactions. The fluorine atom and the isopropoxy group, on the other hand, are crucial for fine-tuning the electronic properties of the aromatic ring and the physicochemical properties of the resulting molecules, such as solubility, lipophilicity, and metabolic stability. This makes the compound particularly attractive in fields like drug discovery and materials science. nih.govresearchgate.net
The most prominent application of this building block is in palladium-catalyzed cross-coupling reactions, particularly the Sonogashira coupling. wikipedia.orglibretexts.org This reaction allows for the straightforward formation of a C(sp²)-C(sp) bond by coupling the terminal alkyne with aryl or vinyl halides. This method is exceptionally powerful for constructing conjugated systems and larger, more complex scaffolds. The presence of the electron-withdrawing fluorine atom can influence the reactivity of the aromatic ring, while the bulky isopropoxy group can direct the regioselectivity of certain reactions.
Below is a table illustrating the potential of this compound in key organic reactions that underscore its role as a versatile building block.
| Reaction Type | Reactant | Potential Product | Significance |
| Sonogashira Coupling | Aryl Halide (e.g., Iodobenzene) | 1-(2-Fluoro-4-isopropoxyphenyl)-2-phenylethyne | Construction of diarylacetylenes, key cores in organic electronics and pharmaceuticals. wikipedia.orgorganic-chemistry.org |
| Click Chemistry (CuAAC) | Organic Azide (e.g., Benzyl Azide) | 1-Benzyl-4-(2-fluoro-4-isopropoxyphenyl)-1H-1,2,3-triazole | Modular synthesis of highly functionalized triazoles for medicinal chemistry and materials science. researchgate.net |
| Glaser Coupling | Oxidizing Agent (e.g., CuCl, O₂) | 1,4-Bis(2-fluoro-4-isopropoxyphenyl)buta-1,3-diyne | Synthesis of symmetric diynes, precursors to conjugated polymers and macrocycles. |
| Hydroamination | Amine (e.g., Aniline) | (E/Z)-N-(2-(2-fluoro-4-isopropoxyphenyl)vinyl)aniline | Formation of enamines, which are versatile intermediates in organic synthesis. |
Synthesis of Complex Polycyclic and Heterocyclic Systems
The terminal alkyne of this compound is a powerful functional group for the construction of complex ring systems. Through various cycloaddition and cascade reactions, this building block can be elaborated into a wide array of polycyclic and heterocyclic structures, which are prevalent in natural products and pharmacologically active compounds.
For instance, the alkyne moiety can participate in [4+2] cycloadditions (Diels-Alder reactions) with suitable dienes to form substituted benzene (B151609) derivatives, or in [3+2] cycloadditions with azides (as in Click Chemistry) to yield triazoles. researchgate.netclockss.org These reactions are highly efficient and regioselective, providing rapid access to complex heterocyclic cores.
Furthermore, intramolecular cyclization reactions of derivatives of this compound can lead to the formation of fused ring systems. For example, a Sonogashira coupling followed by an intramolecular hydroarylation or cyclization can generate substituted indoles, benzofurans, or other related heterocycles. nih.gov The fluorine and isopropoxy groups can play a crucial role in these transformations by influencing the electron density of the aromatic ring and directing the cyclization pathway.
The following table provides examples of the types of cyclic systems that can be synthesized using this compound as a starting material.
| Target System | Reaction Type | Co-reactant(s) | Illustrative Product Class |
| Substituted Quinolines | Tandem Sonogashira coupling / Cyclization | 2-Iodoaniline derivatives | 2-Substituted-4-(2-fluoro-4-isopropoxybenzyl)quinolines |
| Fused Pyrroles | Cascade Reaction | Propargyl amines | 2,4-Disubstituted pyrroles bearing the 2-fluoro-4-isopropoxyphenyl moiety. nih.gov |
| Isoxazoles | [3+2] Cycloaddition | Nitrile Oxides | 3-(2-Fluoro-4-isopropoxyphenyl)-5-substituted isoxazoles |
| Polycyclic Aromatic Hydrocarbons (PAHs) | Bergman Cyclization (of a corresponding enediyne) | Heat or light | Tetrasubstituted naphthalene (B1677914) core. rsc.org |
Preparation of Macrocycles and Molecular Cages
Shape-persistent macrocycles and molecular cages are of great interest for their applications in host-guest chemistry, molecular recognition, and as novel materials. The rigid, linear nature of the ethynyl (B1212043) group makes this compound an ideal building block for the construction of such large, well-defined structures.
Macrocyclization can be achieved through intermolecular coupling reactions under high-dilution conditions to favor intramolecular cyclization over polymerization. For example, the Sonogashira coupling of a molecule containing two aryl halide moieties with two equivalents of this compound can lead to the formation of a rectangular-shaped macrocycle. The fluorine and isopropoxy groups can impart specific solubility properties and influence the packing of these macrocycles in the solid state.
While specific examples for the synthesis of molecular cages directly from this compound are not prominently documented, its structural motifs are highly relevant. Porous organic cages are often synthesized through dynamic covalent chemistry, for instance, the formation of imine cages from trialdehydes and diamines. The title compound could be incorporated into the precursors for such cages to create fluorinated, functionalized cavities with tailored properties.
Design and Synthesis of Advanced Scaffolds for Drug Discovery
The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity, and modulate pKa and lipophilicity. nih.govnih.gov this compound is therefore a highly valuable scaffold for the design and synthesis of new therapeutic agents. The ethynyl group provides a versatile handle for attaching this fluorinated phenyl ring to a larger drug molecule using robust reactions like the Sonogashira coupling or click chemistry.
The enantioselective synthesis of the potent anti-HIV drug Islatravir (4'-Ethynyl-2-fluoro-2'-deoxyadenosine) highlights the significance of the ethynyl-fluoro-aromatic motif in modern drug discovery. nih.gov Although not the exact same molecule, the principles underlying the utility of such building blocks are directly applicable to this compound. It can be used to introduce the 2-fluoro-4-isopropoxyphenyl group into a variety of molecular frameworks to explore structure-activity relationships (SAR).
The table below outlines the strategic use of this building block in creating advanced scaffolds for drug discovery.
| Drug Discovery Application | Synthetic Strategy | Rationale for Use | Potential Target Class |
| Kinase Inhibitors | Sonogashira coupling to a heterocyclic core (e.g., pyrimidine, quinazoline) | The 2-fluoro-4-isopropoxyphenyl group can occupy hydrophobic pockets and form specific interactions (e.g., hydrogen bonds via the fluorine atom) in the ATP-binding site. | Protein Kinases |
| Antiviral Agents | Incorporation into nucleoside analogs | The fluorine atom can block metabolic degradation, while the isopropoxy group can enhance cell permeability. The ethynyl group is a known pharmacophore in some reverse transcriptase inhibitors. nih.gov | Reverse Transcriptases, Polymerases |
| GPCR Modulators | Elaboration into complex ligands via multi-step synthesis | The overall scaffold provides a unique three-dimensional shape and polarity profile for specific receptor binding. | G-Protein Coupled Receptors |
| Proteolysis-Targeting Chimeras (PROTACs) | Used as a linker component or as part of the E3 ligase or target protein binder | The rigid ethynyl group can provide optimal spacing and geometry in the ternary complex. The fluorine atom can enhance binding affinity. | Disease-causing proteins |
Applications in Medicinal Chemistry Research
Scaffold for Rational Drug Design and Discovery
The molecular architecture of 4-Ethynyl-2-fluoro-1-isopropoxybenzene makes it an exemplary scaffold for rational drug design. A scaffold, in this context, refers to the core structure of a molecule upon which various modifications can be made to optimize its pharmacological properties. The utility of this particular phenyl derivative stems from the distinct functionalities attached to its central ring: an ethynyl (B1212043) group, a fluorine atom, and an isopropoxy group.
This trifecta of substituents provides a platform for generating a diverse library of compounds through targeted chemical modifications. The ethynyl group, for instance, is a versatile handle for a variety of chemical transformations, including click chemistry reactions, which are renowned for their high efficiency and specificity in linking molecular fragments. This allows for the facile introduction of a wide array of substituents to probe interactions with a biological target. The fluorine and isopropoxy groups, in turn, offer opportunities to fine-tune the physicochemical properties of the resulting molecules, such as their solubility, metabolic stability, and ability to cross cell membranes. The strategic placement of these groups on the phenyl ring also allows for the exploration of three-dimensional space, a critical aspect of designing drugs that fit precisely into the binding pockets of proteins.
Structure-Activity Relationship (SAR) Studies of Derivatives
Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, providing crucial insights into how the chemical structure of a compound influences its biological activity. The this compound scaffold is particularly well-suited for such investigations, as systematic modifications of its functional groups can reveal the key determinants of therapeutic efficacy.
The introduction of fluorine into drug candidates is a widely employed strategy to enhance their pharmacological profiles. mdpi.com The presence of the fluorine atom at the 2-position of the phenyl ring in this compound can have a profound impact on the biological activity of its derivatives. Fluorine's high electronegativity can alter the acidity (pKa) of nearby functional groups, which can in turn affect how a molecule interacts with its biological target. researchgate.net For instance, a change in pKa can influence the protonation state of a molecule at physiological pH, a critical factor for binding to enzymes or receptors. researchgate.net
The ethynyl group at the 4-position of the scaffold is a key feature that can contribute significantly to a molecule's interaction with its biological target. The linear geometry and electron-rich nature of the ethynyl group allow it to participate in a variety of non-covalent interactions, including hydrogen bonds and interactions with aromatic systems. nih.gov In some instances, the ethynyl group has been shown to stabilize the conformation of a molecule in a way that is favorable for binding to an enzyme's active site. researchgate.net
Moreover, the ethynyl moiety can serve as a reactive handle for the formation of covalent bonds with specific amino acid residues within a target protein. This can lead to irreversible inhibition, a mechanism that can be highly effective for certain therapeutic applications. The ability of the ethynyl group to engage in these diverse binding modes makes it a valuable tool for optimizing the potency and selectivity of drug candidates.
By occupying a specific region of space, the isopropoxy group can also orient the rest of the molecule for optimal binding to its target. The strategic placement of such an alkyl ether can be used to fine-tune the balance between aqueous solubility and lipid membrane permeability, which is essential for achieving good oral bioavailability. The steric bulk of the isopropoxy group can also provide a degree of selectivity, favoring binding to proteins with appropriately sized hydrophobic pockets while sterically hindering interactions with off-target proteins.
Pre-clinical Investigations of Biological Target Modulation
The ultimate goal of designing and synthesizing novel compounds based on the this compound scaffold is to modulate the activity of a specific biological target implicated in a disease process. Pre-clinical investigations, particularly in vitro assays, are essential for evaluating the efficacy of these compounds.
Enzyme inhibition assays are a fundamental tool in drug discovery for quantifying the potency of a compound against a specific enzyme. Derivatives of this compound can be screened against a panel of enzymes to identify potential therapeutic targets. For example, compounds bearing this scaffold have been investigated for their ability to inhibit enzymes such as reverse transcriptase, which is crucial for the replication of HIV. researchgate.netnih.govnih.gov
In a typical enzyme inhibition assay, the ability of a test compound to reduce the rate of a reaction catalyzed by the target enzyme is measured. The results are often expressed as an IC50 value, which is the concentration of the compound required to inhibit 50% of the enzyme's activity. By comparing the IC50 values of a series of related compounds, researchers can establish a clear structure-activity relationship and identify the most promising candidates for further development.
| Compound Class | Target Enzyme | Observed Effect |
| 4'-Ethynyl-2-fluoro-2'-deoxyadenosine (EFdA) derivatives | HIV Reverse Transcriptase | Potent inhibition researchgate.netnih.gov |
| Fluoro-substituted 3,4-dihydroquinazolines | T-type calcium channels (Cav3.2) | Potent blockade nih.gov |
| 4'-Substituted Nucleoside Reverse Transcriptase Inhibitors (NRTIs) | Adenosine Deaminase (ADA) | Decreased susceptibility to deamination researchgate.net |
Table 1: Examples of Enzyme Inhibition by Compounds with Related Structural Motifs
Receptor Binding Assays
No studies detailing the use or results of this compound in receptor binding assays are present in the public domain. There is no information regarding its affinity or selectivity for any specific biological receptors.
Modulation of Specific Biological Pathways (e.g., HIV-1 Reverse Transcriptase)
There is no available scientific literature that investigates or reports on the ability of this compound to modulate HIV-1 reverse transcriptase or any other specific biological pathway. The significant research in this area has focused on the nucleoside analog EFdA, which has a distinct chemical structure and mechanism of action.
Development of Chemical Biology Probes and Tools for Target Identification
No publications were found that describe the development or application of this compound as a chemical biology probe or a tool for target identification and validation.
Future Perspectives and Emerging Research Directions
Chemoinformatic Approaches for Accelerated Discovery of Derivatives
The process of discovering novel molecules with desired functionalities can be significantly expedited using chemoinformatic techniques. These computational methods allow for the design and in-silico screening of vast libraries of virtual compounds before committing to laborious and costly laboratory synthesis.
For 4-Ethynyl-2-fluoro-1-isopropoxybenzene, chemoinformatic workflows can be employed to create extensive virtual libraries of derivatives. By systematically modifying the core structure—for instance, by adding various substituents to the benzene (B151609) ring or by elaborating the ethynyl (B1212043) group—researchers can generate a diverse chemical space for exploration. Machine learning models require that molecules be represented in a way that captures as much information as possible about their chemical structure. soken.ac.jp Common methods for this include the Simplified Molecular-Input Line-Entry System (SMILES) notation and various types of molecular fingerprints. soken.ac.jp
Building upon these representations, machine learning models can be trained on existing data to predict a wide range of physicochemical and biological properties for these virtual derivatives. soken.ac.jpacs.org This allows for the rapid identification of candidates with high potential for specific applications, be it in materials science or medicinal chemistry. The goal is to construct a model that can perform an "inverse mapping"—determining the chemical structure that is most likely to exhibit a desired set of properties. soken.ac.jp This data-driven approach accelerates the design-make-test-analyze cycle, focusing laboratory resources on the most promising candidates identified through computational screening.
Sustainable Synthesis Methodologies and Green Chemistry Principles
Modern chemical synthesis places a strong emphasis on sustainability and adherence to the principles of green chemistry. Future research on this compound and its derivatives will undoubtedly focus on developing more environmentally benign and efficient synthetic routes.
Key green chemistry principles that can be applied include:
Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org This involves choosing reactions that minimize the formation of byproducts. The concept of atom economy, developed by Barry Trost, quantifies the efficiency of a reaction by comparing the molecular weight of the desired product to the sum of the molecular weights of all reactants. acs.org
Reduction of Derivatives : The use of protecting groups and other temporary modifications should be minimized or avoided, as these steps generate additional waste. acs.org The specificity of enzymatic reactions, for example, can often eliminate the need for protecting groups. acs.org
For substituted benzenes, traditional syntheses often rely on electrophilic aromatic substitution (EAS), which can have limitations. scranton.edu An innovative and greener approach involves nucleophilic aromatic substitution for hydrogen (NASH), which can directly introduce nucleophiles onto an aromatic ring, greatly reducing the environmental impact compared to more conventional methods. scranton.edu Future work could explore such advanced, sustainable pathways for the synthesis of this compound.
Advanced Analytical Techniques for Real-Time Reaction Monitoring
A deep understanding of reaction kinetics and mechanisms is crucial for optimizing synthetic processes. Advanced analytical techniques that allow for real-time monitoring are invaluable for gaining these insights. The synthesis of this compound and its subsequent reactions could be significantly enhanced by the application of such process analytical technology (PAT).
Emerging techniques for real-time monitoring include:
Automated HPLC-MS : An automated system capable of unattended sampling, dilution, and immediate analysis by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) can provide highly reproducible and accurate reaction profiles. rsc.org This is particularly useful for complex reactions or those that are difficult to quench, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reactions that the ethynyl group can readily undergo. rsc.org
Benchtop NMR with Hyperpolarization : The low sensitivity of traditional Nuclear Magnetic Resonance (NMR) spectroscopy can be a limitation, especially for monitoring reactions at low concentrations. nih.govresearchgate.net Signal Amplification by Reversible Exchange (SABRE) is a hyperpolarization technique that can overcome this, allowing for real-time monitoring of reactions like azide-alkyne cycloadditions even on low-field (e.g., 60 MHz) benchtop NMR systems. researchgate.netnih.govacs.org
Advanced Spectroscopic Methods : Techniques like 2D-IR spectroscopy provide detailed information about molecular interactions and structural changes during a reaction. numberanalytics.com Hyphenated methods, such as combining chromatography with IR spectroscopy, can be used to study complex reaction mixtures and identify transient intermediates. numberanalytics.com
Microfluidics and Lab-on-a-Chip : These technologies enable the study of chemical reactions on a miniature scale, which reduces sample consumption and accelerates analysis. numberanalytics.com
These advanced methods provide a wealth of data that, when combined with chemometrics and machine learning, can be used to build kinetic models, predict reaction outcomes, and identify optimal reaction conditions. numberanalytics.com
Integration with Artificial Intelligence and Machine Learning for Predictive Synthesis and Design
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical synthesis and molecular design. nih.gov While chemoinformatics focuses on prediction, AI/ML aims to create autonomous systems for discovery. Recent decades have seen significant improvements in ML algorithms, which are increasingly used to learn from existing chemical and biological data to predict the properties of untested compounds. nih.govacs.org
For a molecule like this compound, AI can be applied in several transformative ways:
Predictive Synthesis : ML models can predict the outcome, including yield and regioselectivity, of chemical reactions. chemeurope.com For instance, a model could predict the most likely site for further electrophilic aromatic substitution on the benzene ring with high accuracy. researchgate.netacs.org This capability helps chemists to de-risk synthetic plans and prioritize the most promising reaction pathways. researchgate.net
Automated Synthesis Planning : Computer-aided synthesis planning (CASP) tools are moving beyond expert-coded rules to use ML algorithms that learn patterns of reactivity from vast datasets of published reactions. nih.gov These tools can propose complete, multi-step synthetic routes for novel target molecules, starting from commercially available precursors. soken.ac.jp
De Novo Molecular Design : The ultimate goal is to create automated workflows that not only predict properties but also generate novel molecular structures with desired characteristics and simultaneously design their synthetic routes. soken.ac.jpnih.gov This involves integrating physics-based simulations and optimization with ML approaches to significantly expedite the discovery of new functional molecules. nih.gov
Exploration of Novel Biological Targets and Materials Properties
The true value of this compound will be realized through its application. Its structure suggests promising avenues in both medicinal chemistry and materials science.
Novel Biological Targets: The search for new drugs often involves identifying novel biological targets or developing new chemotherapies for existing ones. nih.govnih.gov The ethynyl moiety is a key structural feature in several potent bioactive molecules. A prominent example is Islatravir (also known as 4'-ethynyl-2-fluoro-2'-deoxyadenosine or EFdA), a nucleoside reverse transcriptase translocation inhibitor (NRTTI) that has been in clinical trials for the treatment of HIV. nih.govresearchgate.net The ethynyl group at the 4'-position is crucial for its potent antiviral activity. researchgate.net This suggests that derivatives of this compound could be explored as scaffolds for developing new antiviral agents or other therapeutics. Modern drug discovery efforts often employ computational methods and high-throughput screening to identify interactions between small molecules and biological targets like enzymes or receptors. researchgate.net
Advanced Materials Properties: Aromatic compounds containing ethynyl groups are fundamental building blocks for a class of conjugated polymers known as poly(aryleneethynylene)s (PAEs). tandfonline.comresearchgate.net These polymers are of significant interest due to their thermal stability, high charge carrier mobility, and fluorescent properties, making them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and sensors. tandfonline.comresearchgate.net
This compound could serve as a valuable monomer in the synthesis of novel PAEs. The presence of two reactive ethynyl groups in diethynylarene monomers allows for the formation of branched or cross-linked polymers. nih.gov The specific substituents on the benzene ring—the fluorine atom and the isopropoxy group—would be expected to fine-tune the properties of the resulting polymer. For example, the alkoxy groups can improve solubility and processability, while the fluorine atom can modulate the electronic properties and stability of the material. acs.orgmdpi.com The synthesis of such polymers is often achieved through palladium-catalyzed coupling reactions. tandfonline.com Future research could focus on polymerizing this compound and characterizing the thermal, mechanical, and optoelectronic properties of the resulting novel materials. mdpi.com
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling 4-Ethynyl-2-fluoro-1-isopropoxybenzene in laboratory settings?
- Methodological Answer : Implement engineering controls such as closed systems or local exhaust ventilation to minimize inhalation risks . Use personal protective equipment (PPE), including nitrile gloves, chemical-resistant lab coats, and ANSI-approved safety goggles. For vapor exposure, NIOSH-approved respirators with organic vapor cartridges are advised. Safety showers and eyewash stations must be accessible . Conduct regular risk assessments to account for incomplete toxicity data, as degradation products may introduce unforeseen hazards .
Q. How can researchers characterize the purity of this compound using chromatographic methods?
- Methodological Answer : Employ reverse-phase HPLC with a mobile phase of methanol and sodium acetate/1-octanesulfonate buffer (65:35 v/v, pH 4.6) . Use a C18 column (4.6 × 150 mm, 5 µm) at 25°C with UV detection at 254 nm. Validate method specificity by spiking with structurally related impurities (e.g., fluorinated biphenyl derivatives) and assessing resolution . Calibrate with certified reference standards stored at 0–6°C to prevent degradation .
Q. What storage conditions are optimal for maintaining the stability of this compound?
- Methodological Answer : Store in amber glass vials under inert gas (argon or nitrogen) at –20°C to prevent oxidation or hydrolysis . Monitor stability via periodic NMR (¹H/¹⁹F) or GC-MS analysis. Avoid long-term storage in plastic containers due to potential adsorption or leaching .
Advanced Research Questions
Q. How can the electronic effects of ethynyl and isopropoxy substituents in this compound be elucidated using spectroscopic techniques?
- Methodological Answer : Perform density functional theory (DFT) calculations paired with experimental ¹⁹F NMR to correlate chemical shifts with electron-withdrawing/donating effects. Use X-ray crystallography (as in analogous fluorinated biphenyl structures ) to determine bond angles and conjugation patterns. Compare IR vibrational frequencies (C≡C stretch ~2100 cm⁻¹) with computational models to assess substituent interactions .
Q. What experimental designs are suitable for analyzing degradation pathways of this compound under environmental conditions?
- Methodological Answer : Simulate oxidative degradation using Fenton’s reagent (Fe²⁺/H₂O₂) at pH 3.0 and 25°C. Monitor intermediates via LC-QTOF-MS with negative ion mode for fluorinated fragments. For photolytic studies, expose samples to UV light (254 nm) in a quartz reactor and analyze products using GC-ECD to track fluorine retention . Include control experiments with deuterated solvents to rule out artifactual peaks.
Q. How can adsorption dynamics of this compound on indoor surfaces be studied to assess environmental interfaces?
- Methodological Answer : Utilize atomic force microscopy (AFM) and time-of-flight secondary ion mass spectrometry (ToF-SIMS) to map adsorption on materials like stainless steel or gypsum . Conduct kinetic studies in controlled humidity chambers (30–70% RH) with quartz crystal microbalance (QCM) to quantify mass uptake. Compare results with computational models of van der Waals and π-π interactions .
Key Considerations
- Contradictions in Evidence : While SDS documents emphasize PPE and ventilation , advanced degradation studies require controlled exposure to reactive conditions (e.g., UV light, oxidants), necessitating additional safeguards like fume hoods with UV filters .
- Methodological Gaps : Structural data for this compound is sparse; extrapolate from analogous fluorinated aromatics (e.g., 2-fluoro-4-biphenylboronic acid ) until crystallographic data becomes available.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
